

Application Notes: (+/-)-Felinine as a Biomarker for Feline Renal Health

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Felinine, (+/-)-	
Cat. No.:	B1199444	Get Quote

Introduction

(+/-)-Felinine, a unique sulfur-containing amino acid found in high concentrations in feline urine, and its metabolic precursors and derivatives, are emerging as promising biomarkers for monitoring feline health, particularly in the context of chronic kidney disease (CKD). Felinine is synthesized in the liver and kidneys, and its urinary excretion is influenced by factors such as age, sex, and neuter status. Recent research has demonstrated a significant correlation between urinary felinine levels and the progression of renal disease in cats, offering a potential tool for early diagnosis and monitoring of this common feline ailment.

Biochemical Pathway and Rationale for Use

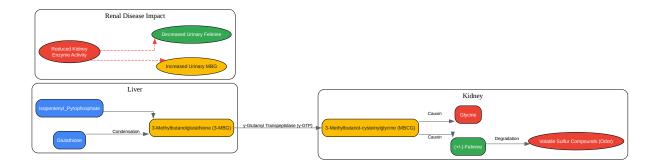
Felinine is a precursor to several volatile sulfur-containing compounds that contribute to the characteristic odor of cat urine. Its biosynthesis begins in the liver with the condensation of glutathione and isopentenyl pyrophosphate to form 3-methylbutanolglutathione (3-MBG).[1] In the kidneys, 3-MBG is converted to 3-methylbutanol-cysteinylglycine (MBCG) by the enzyme γ -glutamyl transpeptidase (γ -GTP).[1] Subsequently, the majority of MBCG is hydrolyzed by the renal enzyme cauxin (carboxylesterase 5A) to produce felinine and glycine.[1]

In cats with renal disease, the activity of these kidney enzymes is thought to be impaired.[2][3] This leads to a decrease in the conversion of the precursor 3-MBG to felinine. Consequently, cats with advanced renal disease exhibit significantly lower urinary concentrations of felinine and its intermediate precursor MBCG, while the concentration of the initial precursor, 3-MBG, increases.[3][4] Therefore, the analysis of urinary felinine, MBCG, and MBG, particularly the



felinine-to-MBG ratio, can serve as an indicator of renal function. A notable decrease in this ratio is strongly associated with severe renal disease.[3][4]

The following diagram illustrates the biosynthesis of felinine and its alteration in the context of renal disease:



Click to download full resolution via product page

Felinine biosynthesis and impact of renal disease.

Data Presentation

The following tables summarize the urinary concentrations of felinine and its precursors in healthy cats and cats with varying stages of renal disease, as reported by Suka et al. (2024). Concentrations are normalized to urinary creatinine to account for variations in urine volume.

Table 1: Urinary Concentrations of Felinine and its Precursors in Healthy Cats and Cats with Renal Disease (Median and Interquartile Range)



Analyte	Healthy Cats (n=40)	Mild Renal Disease (n=42)	Moderate Renal Disease (n=13)	Severe Renal Disease (n=11)
Felinine (nmol/ µmol creatinine)	35.8 (23.5 - 55.1)	25.1 (15.8 - 38.9)	9.8 (4.5 - 18.2)	2.1 (0.9 - 5.6)
MBCG (nmol/ μmol creatinine)	3.2 (1.9 - 5.4)	2.1 (1.3 - 3.5)	1.1 (0.6 - 2.0)	0.5 (0.3 - 1.2)
MBG (nmol/µmol creatinine)	1.8 (1.1 - 2.9)	1.3 (0.8 - 2.1)	3.5 (1.9 - 6.8)	5.8 (3.2 - 10.1)

Data adapted from Suka et al., 2024.

Table 2: Felinine-to-MBG Ratio in Healthy Cats and Cats with Renal Disease

Group	Felinine-to-MBG Ratio (Median)
Healthy Cats	19.9
Mild Renal Disease	19.3
Moderate Renal Disease	2.8
Severe Renal Disease	0.4

Data adapted from Suka et al., 2024.

Experimental Protocols

The following are detailed protocols for the quantification of felinine and its precursors in feline urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and for the analysis of volatile felinine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Quantification of Felinine, MBCG, and MBG in Feline Urine by LC-MS/MS



This protocol is a composite based on methodologies for amino acid analysis in urine.

- 1. Sample Collection and Preparation:
- Collect urine samples from cats. For optimal results, cystocentesis is recommended to avoid contamination.
- Centrifuge the urine at 2,000 x g for 10 minutes at 4°C to remove cells and debris.
- Store the supernatant at -80°C until analysis.
- Prior to analysis, thaw the urine samples on ice.
- For protein precipitation, mix 50 μ L of urine with 150 μ L of methanol.
- Vortex the mixture for 10 seconds and then centrifuge at 14,000 x g for 5 minutes.
- Transfer the supernatant to a new microcentrifuge tube.
- Dilute the supernatant 1:10 with a solution of 0.1% formic acid in water.
- 2. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - 0-1 min: 2% B



1-5 min: 2-50% B

o 5-5.1 min: 50-95% B

o 5.1-6 min: 95% B

6-6.1 min: 95-2% B

o 6.1-8 min: 2% B

Flow Rate: 0.3 mL/min.

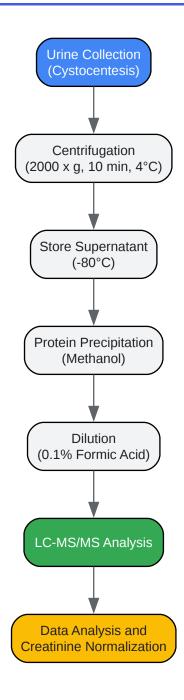
• Column Temperature: 40°C.

Injection Volume: 5 μL.

• Ionization Mode: Positive electrospray ionization (ESI+).

- Multiple Reaction Monitoring (MRM) Transitions:
 - Felinine:Precursor Ion (m/z) -> Product Ion (m/z) (Specific transitions to be determined by infusion of a felinine standard).
 - MBCG:Precursor Ion (m/z) -> Product Ion (m/z) (Specific transitions to be determined by infusion of an MBCG standard).
 - MBG:Precursor Ion (m/z) -> Product Ion (m/z) (Specific transitions to be determined by infusion of an MBG standard).
- 3. Data Analysis:
- Quantify the analytes using a standard curve prepared with synthetic felinine, MBCG, and MBG standards.
- Normalize the concentrations of each analyte to the urinary creatinine concentration, which
 should be determined in a separate assay or concurrently if a suitable LC-MS/MS method is
 available.





Click to download full resolution via product page

LC-MS/MS workflow for felinine analysis.

Protocol 2: Analysis of Volatile Felinine Derivatives in Feline Urine by GC-MS

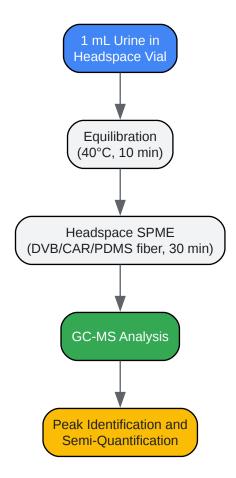
This protocol is a composite based on methodologies for the analysis of volatile sulfur compounds in biological samples.



- 1. Sample Preparation (Headspace Solid-Phase Microextraction SPME):
- Place 1 mL of feline urine into a 10 mL headspace vial.
- · Add a small magnetic stir bar.
- Seal the vial with a PTFE/silicone septum.
- Place the vial in a heating block with magnetic stirring at 40°C.
- Equilibrate the sample for 10 minutes.
- Expose a 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
 SPME fiber to the headspace of the vial for 30 minutes with continuous stirring.
- 2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.
- Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
- Injector: Operate in splitless mode for 2 minutes.
- Injector Temperature: 250°C.
- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp 1: 5°C/min to 150°C.
 - Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
- Transfer Line Temperature: 280°C.



- Ion Source Temperature: 230°C.
- Electron Energy: 70 eV.
- Mass Range: Scan from m/z 35 to 350.
- 3. Data Analysis:
- Identify volatile felinine derivatives such as 3-mercapto-3-methyl-1-butanol and 3-methyl-3-methylthio-1-butanol by comparing their mass spectra and retention times to those of authentic standards or library spectra.
- Semi-quantitative analysis can be performed by comparing the peak areas of the target compounds across different samples.



Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. LC-MS/MS quantification of felinine metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Simultaneous Analysis of d,l-Amino Acids in Human Urine Using a Chirality-Switchable Biaryl Axial Tag and Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry [mdpi.com]
- 4. chromsystems.com [chromsystems.com]
- To cite this document: BenchChem. [Application Notes: (+/-)-Felinine as a Biomarker for Feline Renal Health]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199444#use-of-felinine-as-a-biomarker-for-feline-health]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com